molecular formula C6H11N3S B2756197 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine CAS No. 1861128-96-2

4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine

Cat. No.: B2756197
CAS No.: 1861128-96-2
M. Wt: 157.24
InChI Key: XMCJIOQLUUPDMU-UHFFFAOYSA-N
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Description

4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine (IUPAC name: 4-(1-aminoethyl)-N-(6-methoxypyridin-2-yl)-1,3-thiazol-2-amine) is a thiazole derivative with a molecular formula of C₁₁H₁₄N₄OS and a molecular weight of 250.32 g/mol. Its structure features a 5-methyl-substituted thiazole core, an aminoethyl side chain at position 4, and a 6-methoxypyridin-2-yl group attached to the amine at position 2 (Figure 1). This compound is notable for its interaction with Trace Amine-Associated Receptor 1 (TAAR1), a G-protein-coupled receptor implicated in neurological and metabolic regulation .

Properties

IUPAC Name

4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-3(7)5-4(2)10-6(8)9-5/h3H,7H2,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCJIOQLUUPDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1861128-96-2
Record name 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-4-methylthiazole with ethylenediamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives are known for their significant antimicrobial properties. Research indicates that compounds containing the thiazole moiety exhibit activity against a range of pathogens, including bacteria and fungi.

Case Studies and Findings:

  • Antibacterial Activity Against Mycobacterium tuberculosis : A series of 2-aminothiazole compounds demonstrated potent antibacterial effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) in the sub-micromolar range. These compounds were designed to optimize substitutions at the C-2 and C-4 positions of the thiazole ring to enhance activity .
  • Broad-Spectrum Antimicrobial Properties : Another study synthesized a new series of thiazole derivatives that showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with halogenated phenyl groups displayed enhanced activity against Staphylococcus aureus and Escherichia coli .
CompoundTarget PathogenMIC (µg/mL)
2-Aminothiazole Derivative 1M. tuberculosis<0.1
Thiazole Derivative 2S. aureus31.25
Thiazole Derivative 3E. coli62.5

Anticancer Applications

Thiazole derivatives have also been investigated for their anticancer properties, showing promise in targeting various cancer cell lines.

Case Studies and Findings:

  • Cytotoxic Effects : A study reported that certain thiazole derivatives exhibited potent cytotoxicity against multiple cancer cell lines, including HepG2 (liver cancer) and K562 (leukemia). The synthesized compounds demonstrated significant anti-proliferative effects, with some achieving IC50 values as low as 5 µM .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell cycle progression in cancer cells .
CompoundCancer Cell LineIC50 (µM)
Thiazole Derivative AHepG25
Thiazole Derivative BK56210

Neurological Applications

Recent studies have explored the potential of thiazole derivatives as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's.

Case Studies and Findings:

  • Acetylcholinesterase Inhibition : Compounds featuring a thiazole core have been shown to effectively inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain. One such compound demonstrated an IC50 value of 2.7 µM against acetylcholinesterase .
  • Therapeutic Potential : The ability to inhibit acetylcholinesterase suggests that these compounds could serve as potential therapeutic agents for cognitive disorders associated with decreased acetylcholine levels .
CompoundAChE Inhibition IC50 (µM)
Thiazole Derivative C2.7

Mechanism of Action

The mechanism of action of 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s aminoethyl group and methoxypyridine distinguish it from analogs with aryl/halogen substituents.

Target Compound

This compound is linked to TAAR1 modulation, suggesting applications in neuropsychiatric disorders (e.g., schizophrenia, depression) .

Analog Comparisons

Compound Biological Activity Applications
MortaparibMild Dual inhibition of Mortalin and PARP1 Anticancer therapy
4-(3-Chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine Modulation of glucocorticoid receptor, AP-1, and NF-κB pathways Anti-inflammatory, immunomodulatory
TH-644 Inhibition of RANKL- and LPS-mediated osteoclastogenesis Osteoporosis, bone resorption disorders
4-(1,3-benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-amine Unknown (benzodioxole moiety often associated with CNS activity) Potential neuroactive agent

Key Insights :

  • The target compound’s TAAR1 specificity contrasts with broader targets (e.g., Mortalin/PARP1 in ).
  • Halogenated analogs show promise in inflammation and infection due to enhanced electrophilicity.

Target Compound

While explicit synthesis details are unavailable, its structure suggests:

Thiazole ring formation via Hantzsch thiazole synthesis.

Coupling reactions to introduce the 6-methoxypyridin-2-yl group.

Key Differences :

  • The target compound likely requires multi-step functionalization , whereas simpler analogs are synthesized in one step.

Pharmacological Properties

Parameter This compound 4-(3-Chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine TH-644
logP (XlogP) 1.7 3.2 (estimated) 2.9
Hydrogen Bond Donors 2 1 1
Hydrogen Bond Acceptors 6 2 4
Topological Polar Surface Area 87 Ų 45 Ų 75 Ų

Implications :

  • The target compound’s higher polarity (87 Ų) may limit blood-brain barrier penetration compared to lipophilic analogs .
  • Lower logP (1.7) suggests improved solubility over halogenated derivatives.

Biological Activity

4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. Thiazole derivatives are known for their potential as therapeutic agents, exhibiting a range of pharmacological effects including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting key studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with amines in the presence of catalysts. The resulting product is characterized using various spectroscopic techniques such as NMR and FTIR to confirm its structure.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study on related thiazole compounds showed notable activity against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 0.21 μM, indicating potent antibacterial effects.

CompoundMIC (μM)Target Organism
This compoundTBDTBD
Thiazole derivative 3g0.21Pseudomonas aeruginosa

Anticancer Activity

Thiazole derivatives have also been studied for their anticancer potential. A series of related compounds were evaluated for their antiproliferative effects on various cancer cell lines. The most active compounds inhibited tubulin polymerization, a mechanism critical for cancer cell division. In vitro studies indicated that these compounds could induce cell cycle arrest in the G2/M phase .

Neuroprotective Effects

Research has indicated that certain thiazole derivatives exhibit neuroprotective properties. For example, compounds were tested against H₂O₂-induced damage in PC12 cells, showing significant protective effects . This suggests potential applications in neurodegenerative diseases.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer activity of various thiazole derivatives, compound 10s was found to exhibit an IC50 value ranging from 0.36 to 0.86 μM across different cancer cell lines. This compound was shown to inhibit tubulin polymerization effectively when compared to established drugs like CA-4 .

Case Study 2: Antimicrobial Efficacy

A recent evaluation of novel thiazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most effective compounds were identified through a series of MIC tests, reinforcing the potential use of thiazoles in treating bacterial infections .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Tubulin Inhibition : Similar to other thiazole derivatives, it may inhibit tubulin assembly, disrupting microtubule dynamics essential for cell division.
  • Enzyme Inhibition : Some thiazoles act as inhibitors of enzymes involved in metabolic pathways, such as 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which is crucial in metabolic syndrome management .

Q & A

Q. What are the recommended synthetic routes for 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine?

  • Methodological Answer : The synthesis typically involves cyclization reactions. A common approach uses 5-methyl-1,3-thiazol-2-amine as a precursor, reacting it with ethylamine derivatives under acidic or basic conditions. For example, bromoethylamine derivatives can undergo nucleophilic substitution with the thiazole ring, followed by deprotection to yield the primary amine. Catalysts like ZnCl₂ may enhance cyclization efficiency. Reaction optimization includes varying solvents (e.g., ethanol, DMF), temperatures (60–100°C), and stoichiometric ratios of reactants to improve yield (≥70%) .

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer :
  • Chromatography : HPLC or GC-MS with a C18 column (acetonitrile/water mobile phase) confirms purity (>95%).
  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies functional groups (e.g., NH₂ at δ 2.5–3.5 ppm, thiazole protons at δ 7.1–7.8 ppm). FT-IR detects N-H stretches (~3300 cm⁻¹) and C=S vibrations (~1250 cm⁻¹).
  • X-ray Crystallography : SHELXL refinement resolves 3D structure, validating bond lengths/angles (e.g., C-N bond: 1.34 Å) .

Q. What biological assays are suitable for initial screening of this compound?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution (MIC assays) against E. coli and S. aureus (concentrations: 1–100 µg/mL).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., ALP inhibition via pNPP substrate) .

Advanced Research Questions

Q. How can computational methods predict interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to dopamine receptors (e.g., D2 receptor PDB: 6CM4). Key interactions: hydrogen bonding with Asp114, hydrophobic contacts with Phe116.
  • Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes (RMSD < 2 Å).
  • QSAR : Regression models correlate substituent effects (e.g., electron-withdrawing groups) with activity .

Q. How can structural analogs of this compound be designed to enhance pharmacological activity?

  • Methodological Answer :
  • SAR Analysis : Modify substituents at positions 4 and 5. For example:
Analog Modification Biological Impact
4-(Difluoromethoxy)phenyl analogIncreased lipophilicityEnhanced blood-brain barrier penetration
Benzofuran hybridExpanded π-systemImproved DNA intercalation
  • Synthetic Strategies : Introduce fluorinated groups (via Schiemann reaction) or aryl rings (Suzuki coupling) .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) using random-effects models to account for variability.
  • Experimental Controls : Standardize assay conditions (e.g., cell passage number, serum concentration).
  • Dose-Response Validation : Repeat assays with 8–10 concentration points to refine EC₅₀/IC₅₀ calculations .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • Lipophilicity Adjustment : Introduce PEG chains or methyl groups to improve solubility (LogP target: 1–3).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify degradation hotspots (e.g., amine oxidation).
  • Bioavailability Testing : Oral gavage in rodents with plasma LC-MS/MS analysis (Tmax, Cmax determination) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :
  • Reaction Monitoring : Use in-situ FT-IR or LC-MS to track intermediate formation (e.g., thiosemicarbazone cyclization).
  • Parameter Optimization : DOE (Design of Experiments) evaluates temperature, catalyst loading, and solvent effects. For example, ZnCl₂ (10 mol%) in DMF at 80°C increases yield by 20% compared to ethanol .

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